molecular formula C10H14FNO4S B2850945 4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide CAS No. 718600-46-5

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2850945
CAS No.: 718600-46-5
M. Wt: 263.28
InChI Key: SRBPMUKAJMSZBQ-UHFFFAOYSA-N
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Description

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorine atom, a methoxy group, and a methoxyethyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluoro-3-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Alkylation: The amine is then alkylated with 2-methoxyethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it is likely to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide
  • 4-fluoro-N-(3-furylmethyl)-N-(2-methoxyethyl)-3-methylbenzenesulfonamide
  • 4-fluoro-N-(2-methoxy-dibenzofuran-3-yl)-benzenesulfonamide

Uniqueness

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBPMUKAJMSZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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